molecular formula C22H24Cl2N2O2 B12744202 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride CAS No. 89928-74-5

2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride

Cat. No.: B12744202
CAS No.: 89928-74-5
M. Wt: 419.3 g/mol
InChI Key: UKLQVCDTOAINOY-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is a complex organic compound with a unique structure that includes a diethylamino group, a phenylisoquinoline core, and a carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride typically involves multiple steps, starting with the preparation of the phenylisoquinoline core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as benzaldehyde and aminoacetophenone derivatives. The diethylamino group is introduced via alkylation reactions using diethylamine and suitable alkylating agents. The final step involves the chlorination of the compound to introduce the chloride group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Hydrolysis: The ester linkage in the carboxylate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloride.

Scientific Research Applications

2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The phenylisoquinoline core may also play a role in binding to specific sites within biological systems, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate hydrochloride: Similar structure with a cyclopentane ring instead of isoquinoline.

    2-(diethylamino)ethyl chloride hydrochloride: Lacks the phenylisoquinoline core but shares the diethylamino and chloride groups.

Uniqueness

2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is unique due to its combination of functional groups and the phenylisoquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

89928-74-5

Molecular Formula

C22H24Cl2N2O2

Molecular Weight

419.3 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride

InChI

InChI=1S/C22H23ClN2O2.ClH/c1-3-25(4-2)14-15-27-22(26)20-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)21(23)24-20;/h5-13H,3-4,14-15H2,1-2H3;1H

InChI Key

UKLQVCDTOAINOY-UHFFFAOYSA-N

Canonical SMILES

[H+].CCN(CC)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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